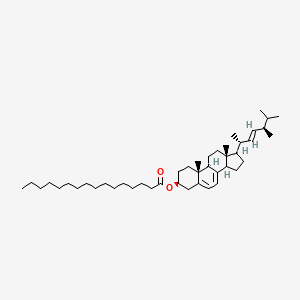

Ergosteryl palmitate

Descripción

Contextualization within Steryl Ester Biochemistry and Lipid Metabolism

Steryl esters are neutral lipids that serve as a storage form for sterols within cells. biorxiv.orgnih.gov In fungi, the primary sterol is ergosterol (B1671047), which is analogous to cholesterol in animal cells. nih.govmdpi.com Ergosterol is a vital component of fungal cell membranes, regulating their fluidity and integrity. numberanalytics.com When ergosterol is esterified with a fatty acid, such as palmitic acid, it forms an ergosteryl ester like ergosteryl palmitate. lipotype.com

This process of esterification is a key aspect of lipid homeostasis. It allows the cell to store excess sterols in intracellular lipid droplets, preventing potential toxicity from high levels of free sterols. biorxiv.orglipotype.com The formation and breakdown of steryl esters are tightly regulated processes, crucial for maintaining the proper balance of free and esterified sterols. nih.gov In yeast, two enzymes, Are1p and Are2p, are responsible for sterol esterification, with Are2p being the primary enzyme for forming ergosteryl esters. researchgate.net The study of this compound provides insights into the broader mechanisms of how organisms manage their lipid composition in response to various physiological conditions. biorxiv.orglipotype.com

Overview of this compound as a Natural Product and Metabolite

This compound has been identified as a naturally occurring compound in a variety of fungal species. ebi.ac.uknih.gov It is considered a metabolite, which is any substance produced during metabolism. ebi.ac.uk Research has documented its presence in fungi such as Chaetomium globosum and Chaetomium longirostre. ebi.ac.ukchemicalbook.com Additionally, it has been reported in other organisms like Aspergillus fumigatus and Staphylotrichum longicolle. nih.gov The isolation of this compound from these fungi is often part of broader investigations into the chemical constituents of these organisms. ebi.ac.uk

The presence of this compound in these fungi underscores its role in their normal metabolic processes. ebi.ac.uk As a storage molecule, it represents a reserve of both ergosterol and palmitic acid, which can be utilized by the fungus when needed. lipotype.com For instance, under conditions of nutrient limitation, these stored lipids can be broken down to provide essential components for membrane synthesis and other cellular functions. mdpi.com

Scope and Research Significance of this compound Studies

The study of this compound is significant for several reasons. Primarily, it contributes to a fundamental understanding of lipid metabolism and storage in fungi. biorxiv.orglipotype.com By examining the synthesis and breakdown of this compound, researchers can learn more about the enzymes and regulatory pathways involved in maintaining lipid homeostasis. researchgate.net This knowledge is crucial, as disruptions in lipid metabolism can have significant consequences for the organism.

Furthermore, because ergosterol is a key target for antifungal drugs, understanding its metabolism, including its storage as this compound, is of medical interest. numberanalytics.comresearchgate.net Research into the dynamics of ergosteryl ester pools has revealed that they can influence the susceptibility of fungi to certain antifungal agents. For example, an accumulation of ergosteryl esters has been observed in azole-resistant strains of Candida albicans. acs.org

Investigations into this compound also contribute to the field of natural products chemistry. The isolation and characterization of compounds like this compound from various fungal sources expand our knowledge of the chemical diversity found in nature. ebi.ac.uk

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C44H74O2 |

| Molecular Weight | 635.1 g/mol |

| IUPAC Name | [(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |

| CAS Number | 3992-98-1 |

Source: PubChem nih.gov

Table 2: Research Findings on this compound

| Research Area | Key Finding | Organism(s) Studied |

| Natural Product Isolation | This compound is a natural metabolite. | Chaetomium globosum, Chaetomium longirostre ebi.ac.uk |

| Lipid Metabolism | Ergosteryl esters serve as a storage form of ergosterol in lipid droplets. | Yeast lipotype.com |

| Antifungal Resistance | Accumulation of ergosteryl esters is a metabolic feature of azole-resistant Candida albicans. | Candida albicans acs.org |

| Biochemistry | The enzyme Are2p is primarily responsible for the formation of ergosteryl esters. | Saccharomyces cerevisiae (Yeast) researchgate.net |

Propiedades

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h22-25,33-35,37,39-41H,8-21,26-32H2,1-7H3/b23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDWINNMESMCGK-NXCSPJMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315331 | |

| Record name | Ergosteryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-98-1 | |

| Record name | Ergosteryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3992-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosteryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution of Ergosteryl Palmitate

Isolation and Identification from Fungal Species

The identification of ergosteryl palmitate has been documented in several fungal species, highlighting its significance within this kingdom.

This compound has been identified as a natural product in the fungi Chaetomium globosum and Chaetomium longirostre. ebi.ac.uknih.gov In one study, investigation of Chaetomium globosum KMITL-N0802 led to the isolation of this compound alongside other known compounds. ebi.ac.uk Similarly, ethyl acetate (B1210297) extracts of Chaetomium longirostre have yielded this compound, among other sterols and novel compounds. ebi.ac.ukresearchgate.net Chromatographic separation of crude extracts from C. longirostre has also successfully isolated this compound. kku.ac.th

Early studies into the biochemistry of microorganisms identified this compound as a mycelial constituent of Penicillium brevi-compactum. ebi.ac.ukportlandpress.com Research has shown that ergosterol (B1671047) biosynthesis in Penicillium brevicompactum begins around the 51st hour after inoculation. cdnsciencepub.com The metabolomic profile of a marine-derived strain of Penicillium brevicompactum also revealed the presence of various compounds, with mycophenolic acid and brevianamide (B1173143) A being typical products. nih.gov

The presence of this compound has also been reported in Staphylotrichum longicolle and the common mold Aspergillus fumigatus. nih.gov While ergosterol is the most abundant sterol in Aspergillus fumigatus, the biosynthesis pathway is of significant interest as it is a target for many antifungal drugs. nih.gov

Table 1: Fungal Sources of this compound

| Fungal Species | Reference |

|---|---|

| Chaetomium globosum | ebi.ac.uknih.gov |

| Chaetomium longirostre | ebi.ac.uknih.govresearchgate.netkku.ac.th |

| Penicillium brevi-compactum | ebi.ac.ukportlandpress.com |

| Staphylotrichum longicolle | nih.gov |

| Aspergillus fumigatus | nih.gov |

Detection in Penicillium brevi-compactum and Related Fungi

Characterization in Diverse Microbial Systems

Beyond its well-documented presence in fungi, the formation and role of steryl esters, including this compound, are being explored in other microbial systems.

Oleaginous microorganisms, known for their ability to accumulate lipids, store excess carbon in the form of neutral lipids. ocl-journal.org While yeasts primarily store these as triacylglycerols, some bacteria can synthesize and store steryl esters. ocl-journal.org Studies have shown that certain sterol-degrading bacteria, including members of the genera Rhodococcus and Mycobacterium, can form cholesteryl esters, particularly under nitrogen-limiting conditions. nih.govasm.org This suggests a role for steryl ester formation in storing energy and carbon under adverse conditions. nih.govnih.gov These bacterial systems hold potential for the biotechnological production of steryl esters. nih.govasm.org

Lipid biomarkers are valuable tools for studying microbial communities and their environments. vliz.be Ergosterol itself has long been used as a biomarker for fungal biomass. bridgeblacksea.org However, the discovery of steryl ester formation in bacteria complicates the sole attribution of such lipids to fungi. nih.govasm.org Compound-specific isotope analysis of lipid biomarkers can help differentiate between sources, such as marine, terrestrial, and fossil carbon. harvard.edu The study of lipid profiles, including steryl esters, in various prokaryotes is crucial for accurately interpreting their ecological roles and for the robust application of lipid biomarkers in environmental studies. vliz.be

Steryl Ester Formation in Oleaginous Bacteria

Comparative Analysis of this compound Occurrence Across Biological Taxa

This compound, an ester formed from the formal condensation of the 3-hydroxy group of ergosterol with the carboxyl group of palmitic acid, is a naturally occurring lipid molecule. ebi.ac.uk Its distribution across the biological kingdoms is not uniform, with a pronounced prevalence in the fungal kingdom. The occurrence of this compound in other taxa, such as plants and marine organisms, is less definitive and often subject to scientific debate regarding its endogenous origin versus potential microbial association.

Fungi

The fungal kingdom is the most significant and well-documented source of this compound. Ergosterol is the principal sterol in most fungi, where it is a vital component of the cell membrane, analogous to cholesterol in animal cells. wikipedia.orgmdpi.com In many fungal species, ergosterol is present not only in its free form but also as esters, with this compound being a particularly common derivative. annualreviews.orgresearchgate.net

Research has confirmed the isolation of this compound from a variety of fungal species. For instance, it has been identified as a mycelial constituent in Penicillium brevi-compactum. ebi.ac.uk It has also been isolated from the ethyl acetate extract of the fungi Chaetomium globosum and Chaetomium longirostre. ebi.ac.uk The presence of this compound alongside free ergosterol and other sterols like ergosterol peroxide is a recurring finding in the chemical analysis of fungal extracts. ebi.ac.ukannualreviews.org The ratio of free to esterified ergosterol can vary significantly among different fungal species. researchgate.net For example, chemical investigations of the mushroom Pleurotus florida identified ergosterol, ergosterol peroxide, and a mixture of fatty acids including palmitic acid, the precursors for the formation of this compound. researchgate.net

Plants

The presence of this compound in the plant kingdom is not clearly established. While some older literature contains reports of ergosterol in plant sterol mixtures, these are often based on spectrographic evidence that identifies a general class of sterols rather than a specific compound. annualreviews.org More recent analyses suggest that the detection of ergosterol in plant extracts may be the result of contamination from endophytic or pathogenic fungi associated with the plant, rather than being a true plant metabolite. mdpi.com

Given that ergosterol is the direct precursor to this compound, the uncertainty of endogenous ergosterol production in plants extends to its esterified forms. Palmitic acid, the other precursor, is one of the most common saturated fatty acids found in plants. ebsco.com However, the synthesis of this compound requires the presence of both precursors and the necessary enzymatic machinery. To date, definitive evidence of endogenous this compound synthesis in plants, independent of associated microorganisms, is lacking in mainstream scientific literature.

Marine Organisms

The marine environment is a rich source of diverse sterols. Studies have identified ergosterol derivatives, such as ergosterol peroxide, in various marine organisms, including fungi, sponges, and algae. researchgate.netmdpi.com For example, ergosterol peroxide has been isolated from marine-derived fungi like Phoma sp. and is also found in some algae and sponges. researchgate.netnih.gov

However, direct and widespread reports of this compound in marine organisms are limited. The green alga Ulva fasciata has been studied for its lipid content, and while various fatty acids and sterols have been identified, specific mention of this compound is not prominent. mdpi.com The presence of both ergosterol-type compounds and palmitic acid in the marine biome suggests the potential for this compound to be synthesized. However, as with plants, its detection could also be attributed to symbiotic or associated fungi.

The following table provides a comparative summary of the occurrence of this compound across these biological taxa based on current research findings.

Comparative Occurrence of this compound Across Taxa

| Biological Taxon | Species Examples | Summary of Findings |

| Fungi | Chaetomium globosum, Chaetomium longirostre, Penicillium brevi-compactum, Aspergillus niger, Claviceps purpurea | Well-documented as a natural metabolite. ebi.ac.ukannualreviews.org Found in the mycelia and fruiting bodies alongside its precursor, ergosterol. ebi.ac.ukannualreviews.org |

| Plants | General plant extracts | Presence is not definitively established as endogenous. annualreviews.org Detection is often attributed to contamination or the presence of symbiotic/endophytic fungi. mdpi.com |

| Marine Organisms | Marine Fungi (Phoma sp.), Algae (Ulva sp.), Sponges | Ergosterol derivatives are known to exist. researchgate.netmdpi.com Direct documentation of this compound is limited; its presence may be linked to associated fungi. |

Biosynthesis and Metabolic Pathways of Ergosteryl Palmitate

Enzymatic Esterification Mechanisms of Ergosterol (B1671047) and Palmitic Acid

The formation of ergosteryl palmitate is an intracellular reaction catalyzed by sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs) in mammals. acs.orgasm.org These enzymes facilitate the esterification of the C3 hydroxyl group of a sterol with a fatty acyl-CoA molecule. researchgate.net In the model yeast Saccharomyces cerevisiae, two key enzymes responsible for this reaction have been identified: Are1p and Are2p. acs.orgresearchgate.netbu.edu These enzymes are encoded by the ARE1 and ARE2 genes and are members of the membrane-bound O-acyltransferase (MBOAT) family. asm.orgphysiology.orgmdpi.com

Both Are1p and Are2p are located in the endoplasmic reticulum, the primary site of ergosterol synthesis and esterification. nih.govnih.gov While both enzymes can catalyze the formation of steryl esters, they exhibit different substrate preferences. asm.orgnih.gov Are2p is the major enzyme responsible for esterifying ergosterol, the final product of the sterol biosynthetic pathway, under normal aerobic growth conditions. asm.orgnih.govnih.gov In contrast, Are1p shows a broader substrate specificity, esterifying various sterol intermediates, such as lanosterol (B1674476), in addition to ergosterol. asm.orgnih.govnih.gov This suggests that Are1p may play a role in detoxifying excess or abnormal sterol precursors. asm.orgphysiology.org Deletion of both ARE1 and ARE2 genes is required to completely eliminate steryl ester formation in yeast. physiology.orgnih.gov

The esterification reaction itself involves the transfer of a fatty acyl group, such as palmitoyl-CoA, to the 3-beta-hydroxyl group of ergosterol, forming this compound and releasing Coenzyme A. While the enzymes have a preference for certain sterols, their specificity towards fatty acids appears to be less strict. nih.gov

Integration within the Ergosterol Biosynthetic Pathway

The rate of this compound synthesis is directly dependent on the availability of its two precursors: ergosterol and fatty acyl-CoAs (like palmitoyl-CoA). The cell must manage the flux of metabolites through both the ergosterol and fatty acid biosynthetic pathways to control the formation of steryl esters. When free ergosterol levels exceed the requirements for membrane insertion, the excess is converted to steryl esters and stored in lipid droplets. nih.govnih.gov This storage mechanism prevents the potentially toxic accumulation of free sterols in membranes. asm.orgnih.gov

The expression of the genes involved in ergosterol biosynthesis (ERG genes) and esterification (ARE genes) is under tight transcriptional control. In many fungi, this regulation allows the cell to adapt to changing environmental conditions, such as low oxygen (hypoxia), iron deficiency, or the presence of antifungal drugs. mdpi.comnih.gov

In Saccharomyces cerevisiae and related yeasts, the primary transcriptional regulators of the ERG genes are the zinc-finger transcription factors Upc2p and its homolog Ecm22p. mdpi.comnih.govfrontiersin.org These proteins bind to specific DNA sequences called sterol regulatory elements (SREs) in the promoter regions of many ERG genes. mdpi.commdpi.com When cellular ergosterol levels are low, Upc2p becomes activated, translocates to the nucleus, and upregulates the transcription of ERG genes to boost ergosterol production. mdpi.comfrontiersin.org Conversely, when ergosterol is abundant, it binds to Upc2p, keeping it inactive in the cytoplasm. frontiersin.org This feedback mechanism ensures that ergosterol synthesis matches cellular demand. frontiersin.org

Other transcription factors also play a role. In Candida albicans, Adr1p works with Upc2p to control ERG gene expression. mdpi.com In some fungi like Aspergillus fumigatus, sterol regulatory element-binding proteins (SREBPs), which are common in mammals, are the main regulators. plos.orgresearchgate.net However, in yeasts like S. cerevisiae, the SREBP homolog has lost its primary role in sterol regulation and has been replaced by the Upc2p/Ecm22p system. plos.org The expression of the ARE genes is also regulated, often in opposition to the ERG genes, to fine-tune the balance between free and esterified sterols. asm.org

Table 1: Key Transcriptional Regulators of Ergosterol Biosynthesis in Fungi

| Regulator | Organism(s) | Function | Target Genes |

| Upc2p | S. cerevisiae, Candida spp. | Activates gene expression in response to sterol depletion or hypoxia. mdpi.comfrontiersin.org | ERG genes, AUS1, DAN1 mdpi.comfrontiersin.org |

| Ecm22p | S. cerevisiae | Works with Upc2p to maintain basal expression of ERG genes. mdpi.comresearchgate.net | ERG genes mdpi.comresearchgate.net |

| SREBP (SrbA) | A. fumigatus, S. pombe | Activates gene expression in response to hypoxia and low sterol levels. plos.orgresearchgate.net | ERG genes (e.g., cyp51A) mdpi.combohrium.com |

| Adr1p | C. albicans | Cooperates with Upc2p to activate ERG gene transcription. mdpi.com | ERG genes mdpi.com |

| Hap1p | S. cerevisiae | Heme-dependent transcription factor required for basal expression of some ERG genes. mdpi.comnih.gov | ERG genes, ARE2 asm.orgnih.gov |

| Mot3p/Rox1p | S. cerevisiae | Repress expression of hypoxic genes and some ERG genes under specific conditions. mdpi.comresearchgate.net | Hypoxic genes, ERG genes, ECM22 mdpi.comresearchgate.net |

The key enzymes directly responsible for creating ergosteryl esters are the sterol O-acyltransferases Are1p and Are2p. researchgate.netphysiology.org As previously noted, these enzymes have distinct but overlapping roles.

Are2p : This is the primary enzyme for esterifying the final product, ergosterol, under normal aerobic conditions. asm.orgnih.gov Its activity accounts for the majority of steryl ester synthesis in wild-type yeast cells. asm.org Deletion of ARE2 leads to a significant reduction (around 75%) in the total steryl ester pool. asm.orgnih.gov

Are1p : This enzyme has a broader substrate range and is thought to esterify ergosterol precursors like lanosterol and other sterol intermediates. asm.orgnih.gov This function is crucial for preventing the accumulation of these intermediates, which can be toxic to the cell. asm.org Are1p is also the primary enzyme for steryl ester formation under hypoxic conditions. nih.gov

The differential regulation and substrate preferences of Are1p and Are2p allow the cell to manage its sterol composition under various physiological states. asm.org For example, under conditions where the ergosterol pathway is inhibited and precursors accumulate, the expression of ARE1 is upregulated to handle these intermediates. asm.org

Table 2: Enzymes for Ergosteryl Ester Synthesis in Saccharomyces cerevisiae

| Enzyme | Gene | Substrate Preference | Primary Function |

| Are1p | ARE1 | Sterol intermediates (e.g., lanosterol), ergosterol asm.orgnih.gov | Detoxification of sterol precursors; esterification under hypoxia. asm.orgnih.gov |

| Are2p | ARE2 | Ergosterol asm.orgnih.gov | Primary enzyme for ergosterol storage under aerobic conditions. asm.orgnih.gov |

Genetic and Transcriptional Control of Ergosterol Pathway Enzymes

Interconnections with Broader Cellular Lipid Metabolism

The synthesis and storage of this compound are not confined to the ergosterol pathway but are interconnected with other major lipid metabolic networks, most notably sphingolipid biosynthesis.

Ergosterol and sphingolipids are both essential components of the fungal plasma membrane, where they are thought to associate to form specialized microdomains known as lipid rafts. plos.orgresearchgate.netfrontiersin.org These domains are important for organizing membrane proteins and signaling pathways. frontiersin.org Given their close functional relationship in membranes, it is not surprising that their biosynthetic pathways are co-regulated. plos.orgresearchgate.net

Both pathways originate in the endoplasmic reticulum and share common precursors like palmitoyl-CoA, which is required for both ceramide synthesis (the backbone of sphingolipids) and ergosteryl ester formation. plos.org Genetic studies in yeast have provided strong evidence for this cross-talk. molbiolcell.org Mutations in ergosterol biosynthesis genes lead to compensatory changes in the composition of sphingolipids, and vice versa. molbiolcell.orgnih.gov For instance, the accumulation of abnormal sterol intermediates in erg mutants leads to specific alterations in sphingolipid structures, suggesting a cellular sensing mechanism that adjusts one lipid class in response to defects in the other. molbiolcell.orgnih.gov This coordination ensures that the biophysical properties of the cell membrane are maintained, which is critical for cell integrity, stress resistance, and the proper function of membrane-embedded proteins. researchgate.netnih.gov Disruption of this balance, for example by inhibiting either pathway, can lead to synthetic lethal phenotypes, highlighting their cooperative function. molbiolcell.org

Role of Palmitic Acid in Lipid Homeostasis and Sterol Regulation

Palmitic acid, the most common saturated fatty acid in animals and fungi, plays a multifaceted role in cellular lipid homeostasis and the regulation of sterol metabolism. wikipedia.orgfrontiersin.org It is a central building block for the synthesis of more complex lipids and also acts as a signaling molecule that modulates gene expression related to lipid synthesis and transport. wikipedia.orgcuni.cz

The regulation of lipid balance is critical for cell function, and palmitic acid is a key player in this process. ontosight.ai In states of nutrient abundance, particularly with high carbohydrate intake, excess acetyl-CoA from glycolysis is converted into palmitic acid through de novo lipogenesis. frontiersin.orgmetwarebio.com This process primarily occurs in the cytosol. ntu.edu.tw Palmitic acid can then be incorporated into triglycerides for storage or used for the synthesis of other lipids. mdpi.comnih.gov However, the cell must carefully manage palmitic acid levels, as excessive amounts can lead to lipotoxicity. mdpi.com To prevent this, cells regulate its catabolism and conversion to other fatty acids. frontiersin.orgontosight.ai For instance, palmitic acid can be elongated to stearic acid or desaturated to form palmitoleic acid, a process that reduces its availability in tissues. frontiersin.org

Palmitic acid also exerts significant regulatory effects on sterol synthesis, although the mechanisms can differ between organisms. In mammalian cells, high levels of palmitic acid are associated with an increase in LDL cholesterol. metwarebio.com It can influence the activity of key regulatory proteins such as the Sterol Regulatory Element-Binding Proteins (SREBPs). metwarebio.comresearchgate.net Insulin, often elevated by high glucose levels that also promote palmitic acid synthesis, activates SREBP-1, which upregulates genes involved in fatty acid biosynthesis. metwarebio.com Conversely, palmitate itself can provide negative feedback on acetyl-CoA carboxylase (ACC), the enzyme that produces the building block for fatty acid synthesis, thereby preventing its own overproduction. wikipedia.org

In some organisms, like Drosophila, palmitic acid, rather than sterols, is the primary feedback inhibitor of SREBP processing, highlighting a conserved pathway adapted for different regulatory lipids. sdbonline.org In human keratinocytes, palmitic acid has been shown to inhibit the incorporation of acetate (B1210297) into sterols, suggesting a direct or indirect role in regulating cholesterol synthesis at a step other than the transcriptional control of HMG-CoA synthase. nih.gov Studies in goose hepatocytes have shown that palmitic acid promotes triglyceride accumulation while also influencing the expression of genes involved in fatty acid oxidation (e.g., PPARα, CPT-1) and VLDL-TG assembly and secretion (e.g., MTTP). nih.gov

Table 1: Regulatory Effects of Palmitic Acid on Lipid and Sterol Metabolism

| Process | Effect of Palmitic Acid | Key Regulatory Proteins/Genes Involved | Organism/Cell Type | Reference |

| De Novo Lipogenesis | Negative feedback inhibition | Acetyl-CoA Carboxylase (ACC) | General | wikipedia.org |

| Sterol Synthesis | Inhibition of acetate incorporation into sterols | Not HMG-CoA synthase transcriptionally | Human Keratinocytes | nih.gov |

| SREBP Pathway | Blocks processing of dSREBP | dSREBP, dSCAP | Drosophila | sdbonline.org |

| Triglyceride (TG) Synthesis | Promotes TG accumulation | DGAT1, DGAT2, PLIN | Goose Hepatocytes | nih.gov |

| Fatty Acid Oxidation | Modulates expression (increases then decreases with concentration) | PPARα, CPT-1 | Goose Hepatocytes | nih.gov |

| VLDL-TG Secretion | Modulates expression (increases then decreases with concentration) | MTTP | Goose Hepatocytes | nih.gov |

| Lipid Accumulation | Induces intracellular lipid accumulation | SREBP, HMGCR | HepG2 cells | researchgate.net |

Subcellular Localization of this compound Synthesis and Storage

The biosynthesis and storage of this compound, a steryl ester, are compartmentalized within the cell, involving several organelles. This spatial organization ensures the efficient production of its precursors—ergosterol and palmitic acid—and its subsequent synthesis and sequestration.

The synthesis of ergosterol is a complex pathway that primarily occurs in the endoplasmic reticulum (ER) . plos.orgnih.gov In fungi like Aspergillus oryzae, enzymes for the initial stages of the mevalonate (B85504) pathway are found in the cytoplasm, mitochondria, and peroxisomes. However, the later-stage enzymes responsible for converting lanosterol to ergosterol are localized to the ER. nih.gov The entire post-squalene machinery can be organized into a synthome, sometimes called the ERGosome, which can be recruited to ER contact sites. nih.gov

The biosynthesis of palmitic acid, the other precursor, begins in the cytosol . cuni.czntu.edu.tw Here, the fatty acid synthase (FAS) complex builds the 16-carbon fatty acid chain from acetyl-CoA. cuni.cz Further elongation of palmitate can occur in both the mitochondria and the ER . ntu.edu.tw

The final step, the esterification of ergosterol with palmitic acid, is catalyzed by acyl-CoA:sterol acyltransferases (ACATs) or sterol O-acyltransferases (AREs). These enzymes are located in the membrane of the endoplasmic reticulum (ER) . nih.govasm.org In yeast, the two primary enzymes, Are1 and Are2, reside in the ER and are responsible for the synthesis of all steryl esters. nih.gov

Once synthesized, this compound and other steryl esters are packaged into lipid droplets (also known as lipid particles) for storage. asm.orgresearchgate.net These organelles serve as intracellular depots for neutral lipids, buffering the cell from both excesses and deficits of free sterols and fatty acids. asm.org The mobilization of these stored esters is carried out by steryl ester hydrolases, which in yeast are found on the lipid droplets themselves (Yeh1, Tgl1) and at the plasma membrane (Yeh2). asm.org Therefore, the ER acts as the primary site of this compound synthesis, while lipid droplets are the principal sites for its storage.

Table 2: Subcellular Localization of this compound Synthesis and Storage

| Metabolic Process | Primary Subcellular Location(s) | Key Enzymes/Components | Reference |

| Palmitate Biosynthesis | Cytosol | Fatty Acid Synthase (FAS) Complex | cuni.czntu.edu.tw |

| Fatty Acid Elongation | Endoplasmic Reticulum, Mitochondria | Elongases | ntu.edu.tw |

| Ergosterol Biosynthesis | Endoplasmic Reticulum (later stages) | Ergosterol synthesis enzymes (e.g., Erg1p, Erg11p) | plos.orgnih.gov |

| This compound Synthesis (Esterification) | Endoplasmic Reticulum | Acyl-CoA:sterol acyltransferases (ACATs) / Sterol O-acyltransferases (AREs) | nih.govasm.org |

| This compound Storage | Lipid Droplets (Lipid Particles) | Neutral Lipids | asm.orgresearchgate.net |

| This compound Mobilization (Hydrolysis) | Lipid Droplets, Plasma Membrane | Steryl Ester Hydrolases (e.g., Yeh1, Yeh2, Tgl1) | asm.org |

Biological Functions and Physiological Roles of Ergosteryl Palmitate

Function as a Neutral Lipid Storage Compound in Microorganisms

Ergosteryl palmitate, an ester formed from ergosterol (B1671047) and palmitic acid, serves as a significant neutral lipid storage compound, particularly in fungi and some microorganisms. nih.govebi.ac.uk Neutral lipids, such as steryl esters and triacylglycerols (TAGs), are stored in cytoplasmic lipid droplets. nih.govembopress.org This storage is a crucial mechanism for sequestering fatty acids and sterols in a non-toxic, inert form, providing a reservoir for energy and molecular precursors for membrane synthesis. nih.govresearchgate.net

In microorganisms like the yeast Saccharomyces cerevisiae, ergosteryl esters, alongside TAGs, are the primary components of the neutral lipid core of these droplets. embopress.org The formation and accumulation of these storage lipids are often induced by environmental stress conditions, such as nutrient limitation (e.g., nitrogen) when a carbon source is abundant. nih.gov This process allows the cell to safely store excess carbon and energy for use during periods of nutrient deprivation. nih.govnih.gov The storage of fatty acids and sterols as neutral esters is an ancient and conserved process, highlighting its fundamental importance in cellular metabolism. nih.gov

Contribution to Cellular Lipid Droplet Dynamics and Maintenance

This compound is integral to the dynamics and maintenance of cellular lipid droplets (LDs). LDs are not static storage depots but dynamic organelles that interact with other cellular components, including the endoplasmic reticulum (ER), from which they originate. mdpi.comnih.gov The synthesis of ergosteryl esters, catalyzed by acyl-CoA:sterol acyltransferases (ASATs, also known as AREs in yeast), is a key step in LD biogenesis. embopress.orgnih.gov

Modulation of Cellular Membrane Architecture and Fluidity (indirectly via ergosterol)

While this compound itself is a storage molecule within lipid droplets, it indirectly influences cellular membrane architecture and fluidity through its relationship with free ergosterol. frontiersin.org Ergosterol is the principal sterol in fungal membranes, where it plays a crucial role analogous to cholesterol in mammalian cells. nih.govnih.gov It is essential for maintaining membrane integrity, fluidity, and permeability. nih.govfrontiersin.org

Ergosterol modulates membrane fluidity by ordering the phospholipid acyl chains at high temperatures and disordering them at low temperatures, thereby maintaining the membrane in a functional liquid-ordered state. nih.gov The availability of free ergosterol for incorporation into membranes is regulated, in part, by its esterification into ergosteryl esters for storage. The synthesis and hydrolysis of this compound control the cellular pool of free ergosterol. embopress.org When needed, ergosterol can be released from these storage esters to be incorporated into membranes, which is critical for adapting to environmental stresses that affect membrane fluidity, such as temperature changes or exposure to certain chemicals. frontiersin.orgresearchgate.net Therefore, the storage of ergosterol as palmitate esters is a key part of the homeostatic mechanism that ensures proper membrane structure and function. nih.gov

Participation in Fungal Growth, Development, and Adaptation to Environmental Stress (via ergosterol pathway)

The ergosterol biosynthesis pathway, and by extension the formation of this compound, is fundamental to fungal growth, development, and stress adaptation. frontiersin.orgnih.gov Ergosterol itself is vital for the fungal cell cycle and developmental processes. frontiersin.org The ability to store ergosterol as esters like this compound provides a mechanism to buffer the free ergosterol pool, ensuring that its levels are tightly controlled to meet cellular demands without reaching toxic concentrations. nih.gov

Fungi must adapt to various environmental stresses, including temperature fluctuations, oxidative stress, and nutrient limitations. researchgate.netfrontiersin.org The ergosterol content of membranes is closely linked to stress tolerance. frontiersin.orgnih.gov For instance, adaptation to low temperatures often involves altering membrane lipid composition to maintain fluidity, a process in which ergosterol plays a key part. frontiersin.orgresearchgate.net The ergosterol pathway is highly sensitive to environmental perturbations, and its regulation is crucial for survival. frontiersin.org By storing excess ergosterol as this compound during favorable conditions, fungi can later mobilize it to reinforce membranes during stress. nih.gov This dynamic storage and release are critical for adapting to changing environments and for pathogenic fungi to survive within a host. nih.govoup.com

Ecological Significance in Microbial Ecosystems

In the broader context of microbial ecosystems, this compound, as a product of fungal metabolism, plays a role in the interactions between fungi and their environment. ebi.ac.uknih.gov Fungi are ubiquitous in ecosystems, acting as decomposers, pathogens, and symbionts. soinc.org They produce a vast array of secondary metabolites that mediate their interactions with other organisms and the abiotic environment. frontiersin.org

Lipids are valuable biomarkers in ecological and archaeological studies because they can be preserved in environmental matrices over long periods. bridgeblacksea.orgresearchgate.net Ergosterol is widely used as a biomarker to estimate fungal biomass in various environments, from soil to atmospheric aerosols. nih.govbridgeblacksea.org However, the utility of ergosterol can be limited because its concentration can vary with environmental conditions and may not be produced by all fungi. bridgeblacksea.org

Ergosteryl esters, such as this compound, present an additional consideration for biomarker studies. Their presence could potentially refine the interpretation of fungal activity. For example, a high ratio of ergosteryl esters to free ergosterol might indicate a fungal population under specific environmental conditions, such as nutrient-rich but growth-limiting circumstances. nih.gov The detection of this compound in archaeological pottery has been explored as a potential indicator of fermentation activities involving yeast. researchgate.net However, researchers must also consider potential degradation pathways and the possibility of contamination when using these lipid molecules as biomarkers. bridgeblacksea.orgresearchgate.net The analysis of a suite of lipid biomarkers, including free sterols and their esters, provides a more detailed picture of the microbial communities and their metabolic status within an ecosystem. oup.combridgeblacksea.org

Role as a Metabolite in Fungal-Environment Interactions

Interactions with Intracellular Signaling Pathways (e.g., SREBP pathway modulation by palmitate)

This compound, as a molecular entity, is composed of an ergosterol moiety and a palmitate moiety. While direct studies on the comprehensive effects of this compound on intracellular signaling are limited, the individual actions of its components, particularly palmitate, on key pathways like the Sterol Regulatory Element-Binding Protein (SREBP) pathway, are well-documented.

The SREBP pathway is a critical regulator of lipid homeostasis in eukaryotic cells. jci.org These transcription factors, when activated, move from the endoplasmic reticulum to the nucleus to upregulate genes involved in the synthesis of cholesterol, fatty acids, triglycerides, and phospholipids. jci.orgwikipedia.org

The palmitate component of this compound plays a significant role in modulating the SREBP pathway. In contrast to mammalian systems where sterols are the primary regulators, in some organisms like Drosophila, SREBP processing is blocked by palmitic acid. nih.gov This suggests an ancestral role for the SREBP pathway in maintaining membrane integrity rather than solely cholesterol homeostasis. nih.gov In mammalian cells, different SREBP isoforms have preferential targets; SREBP-1c, for instance, primarily activates genes required for fatty acid synthesis, including the production of palmitate itself. jci.org

Research in various cell models has elucidated the intricate relationship between palmitate and intracellular signaling:

SREBP Pathway: In cultured Drosophila S2 cells, the processing of dSREBP is inhibited by palmitic acid, which in turn reduces the expression of genes involved in fatty acid biosynthesis. nih.gov This regulatory mechanism is distinct from the sterol-mediated inhibition observed in mammals. nih.gov Studies in HepG2 cells have shown that palmitic acid can induce lipid accumulation, and this effect is linked to the AMPK/SREBP signaling pathway. spandidos-publications.com Compounds that activate AMPK can counteract the effects of palmitic acid by inhibiting the expression of SREBP-1, SREBP-2, and their downstream targets like fatty acid synthase (FAS) and HMG-CoA reductase (HMGCR). spandidos-publications.com

Other Signaling Pathways: Beyond the SREBP pathway, the components of this compound can influence other signaling cascades. Ergosterol has been shown to downregulate signaling proteins such as EGFR, MEK5, and AKT1, while upregulating others like p-p38α and pERK-1/2. mdpi.com Furthermore, ergosterol peroxide, a related compound, has been demonstrated to modulate the PI3K/Akt and MAPK signaling pathways in palmitate-induced C2C12 cells, suggesting a potential interplay between ergosterol derivatives and palmitate-induced cellular responses. nih.gov In the context of membrane dynamics, ergosterol is known to interact with sphingolipids to form microdomains that are crucial for processes like pheromone signaling in yeast. nih.gov

The following table summarizes key research findings on the interaction of palmitate and ergosterol-related compounds with intracellular signaling pathways.

| Compound/Component | Signaling Pathway | Experimental Model | Key Findings | Citation |

| Palmitic Acid | SREBP Pathway | Drosophila S2 cells | Blocks processing of dSREBP, reducing mRNAs for fatty acid biosynthesis enzymes. | nih.gov |

| Palmitic Acid | AMPK/SREBP Pathway | HepG2 cells | Induces lipid accumulation; effects can be reversed by AMPK activation, which suppresses SREBP-1, SREBP-2, FAS, and HMGCR expression. | spandidos-publications.com |

| Ergosterol | Various (EGFR, MEK5, AKT1, etc.) | Not specified | Downregulates EGFR, MEK5, AKT1; upregulates p-p38α, pERK-1/2. | mdpi.com |

| Ergosterol Peroxide | PI3K/Akt, MAPKs, GLUT-4 | Palmitate-induced C2C12 cells | Upregulates glucose absorption and modulates PI3K/Akt, MAPKs, and GLUT-4 signaling pathways. | nih.gov |

| Ergosterol | Pheromone Signaling | Mating Yeast | Participates in the recruitment of Ste5 to the plasma membrane, dependent on a balanced ratio with sphingolipids. | nih.gov |

Enzymatic and Biotechnological Synthesis of Ergosteryl Esters

Lipase-Catalyzed Esterification for Ergosteryl Esters

Lipases are widely utilized as biocatalysts for the synthesis of ergosteryl esters due to their high efficiency, selectivity, and mild reaction conditions, which minimize by-product formation and are more environmentally friendly. mdpi.comusim.edu.my The enzymatic synthesis can proceed through either direct esterification of ergosterol (B1671047) with a fatty acid or transesterification with a fatty acid ester. mdpi.com

Selection and Characterization of Biocatalysts

A variety of lipases have been investigated for their efficacy in catalyzing the synthesis of steryl esters. Lipases from Candida species are frequently employed. For instance, Candida sp. 99-125 lipase (B570770) has been shown to be highly effective in synthesizing ergosterol linolenate, achieving over 92% conversion. uni.lunih.gov This lipase is noted for its good reusability, stability, and relatively low cost, making it a strong candidate for large-scale production. uni.lunih.gov

Candida rugosa lipase (CRL) is another prominent biocatalyst for phytosterol esterification. mdpi.commdpi.com It has been successfully used to achieve high conversion rates (over 90%) in the synthesis of phytosterol esters. mdpi.com Immobilization of lipases, often through physical adsorption, is a common strategy to enhance their stability and reusability. mdpi.commdpi.com Immobilized CRL, for example, shows optimal activity at higher temperatures compared to its free form and significantly reduces reaction times. mdpi.com

Other lipases, such as Lipozyme TLIM (from Thermomyces lanuginosus) and Novozym 435 (from Candida antarctica), have also been used for synthesizing ergosteryl oleate. researchgate.net Lipozyme TLIM demonstrated a higher ester yield (72.4%) compared to Novozym 435 (61.6%) under optimized conditions. researchgate.net The lipase from Ophiostoma piceae (OPEr) is another versatile enzyme with notable sterol esterase activity, achieving high yields in stanol ester synthesis. researchgate.netcsic.es

A comparative look at different lipases for phytosterol ester synthesis is provided below:

| Lipase Source | Substrates | Key Findings | Reference |

| Candida sp. 99-125 | Ergosterol, α-Linolenic acid | >92% conversion, good reusability and stability. | uni.lunih.gov |

| Candida rugosa lipase (CRL) | Phytosterols, Fatty acids | High efficiency, >90% conversion in some systems. Immobilization improves stability. | mdpi.com |

| Lipozyme TLIM (Thermomyces lanuginosus) | Ergosterol, Oleic acid | Higher ester yield (72.4%) compared to Novozym 435. | researchgate.net |

| Novozym 435 (Candida antarctica) | Ergosterol, Oleic acid | Lower ester yield (61.6%) compared to Lipozyme TLIM. | researchgate.net |

| Ophiostoma piceae lipase (OPEr) | β-Sitostanol, Methyl oleate | High yields (80-90%) in short reaction times. | mdpi.com |

| Proteus vulgaris K80 lipase | Ergosterol, Various plant oils | High conversion yield due to high affinity for ergosterol. | researchgate.net |

Optimization of Reaction Parameters

The efficiency of lipase-catalyzed esterification of ergosterol is significantly influenced by several reaction parameters.

Temperature: Temperature is a critical factor affecting both enzyme activity and reaction equilibrium. researchgate.net For instance, in the synthesis of ergosteryl oleate, Lipozyme TLIM required higher temperatures for high substrate conversion, while Novozym 435 performed better at lower temperatures. researchgate.net For Candida sp. 99-125 lipase, the optimal temperature for producing ergosterol linolenate was found to be 45°C. uni.lunih.gov Studies on β-sitosterol laurate production using Candida rugosa lipase showed a substantial increase in yield when the temperature was raised from 35°C to 45°C, with a decline at higher temperatures. mdpi.com

Reaction Time: The time required to reach maximum conversion varies depending on the enzyme and other reaction conditions. For the synthesis of ergosterol linolenate using Candida sp. 99-125 lipase, a reaction time of 12 hours resulted in over 92% conversion. uni.lunih.gov In a solvent-free system for ergosterol laurate synthesis, a much shorter time of 2 hours was sufficient. acs.org

Substrate Molar Ratio: The molar ratio of the acyl donor to ergosterol is a key parameter. An optimized molar ratio of lauric acid to ergosterol of 2:1 was used for the synthesis of ergosterol laurate. acs.org For ergosterol linolenate synthesis, the optimal ergosterol-to-α-linolenic acid molar ratio was 1:1.25. uni.lunih.gov

Water Content: Water activity is a crucial parameter in non-aqueous enzymology. In the synthesis of phytosterol esters, controlling water activity at a low level (15%) significantly improved the conversion rate to 91.1% and reduced the reaction time. researchgate.net

Solvent Systems: The choice of solvent can greatly impact the reaction. While solvent-free systems are preferred for their green credentials, organic solvents are sometimes used to improve substrate solubility. acs.orgmdpi.com For phytosterol ester synthesis, solvents with higher log P values, such as isooctane, have been shown to be more effective. mdpi.com The use of fatty acids themselves as the reaction solvent in a solvent-free system can enhance the esterification rate by facilitating direct contact between the enzyme and substrates. mdpi.com

An overview of optimized parameters from different studies is presented below:

Development of Whole-Cell Microbial Systems for Steryl Ester Production

The use of whole-cell microbial systems presents a promising and cost-effective alternative for producing steryl esters. nih.govnih.gov This approach avoids the need for costly enzyme purification and immobilization. researchgate.net Studies have shown that certain bacteria, particularly oleaginous strains from the genera Rhodococcus, Mycobacterium, and Amycolatopsis, can synthesize and accumulate steryl esters, including cholesteryl esters, within intracellular lipid droplets. nih.govnih.goveltislab.com

For example, Rhodococcus jostii RHA1 has been shown to produce both phytosteryl and cholesteryl esters, with the latter reaching up to 7% of its cellular dry weight under nitrogen-limiting conditions. nih.govnih.gov These conditions appear to trigger the storage of excess carbon and energy in the form of steryl esters. nih.govnih.gov This suggests that these bacterial systems could be harnessed for the biotechnological production of various steryl esters for applications in functional foods and cosmetics. nih.govnih.gov

Metabolic Engineering Strategies for Enhanced Ergosteryl Ester Yields

Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, offers a powerful strategy to enhance the production of ergosterol and its esters. nih.govfrontiersin.org Key strategies focus on increasing the metabolic flux towards ergosterol biosynthesis and expanding the storage capacity for these hydrophobic molecules. nih.govfrontiersin.org

One approach involves the "push and pull" of the ergosterol biosynthetic pathway. nih.govfrontiersin.org This can be achieved by overexpressing key enzymes in the pathway. For instance, overexpressing the sterol acyltransferase gene ARE2 has been shown to increase ergosterol content. nih.govfrontiersin.org Further enhancement can be achieved by overexpressing a global regulatory factor like UPC2-1. nih.govfrontiersin.org

Since ergosteryl esters are stored in lipid droplets along with triacylglycerols, enhancing the fatty acid biosynthetic pathway can expand the storage pool. nih.govfrontiersin.org Overexpression of ACC1, which encodes acetyl-CoA carboxylase, has been demonstrated to increase ergosterol content. nih.govfrontiersin.org

To mitigate potential growth inhibition from the premature accumulation of ergosterol, dynamic control of gene expression using auto-inducible promoters can be employed. nih.govfrontiersin.org This strategy has led to a significant increase in ergosterol content. nih.govfrontiersin.org A two-stage feeding strategy in high-density cell fermentation has also been successfully used to achieve high yields of ergosterol. nih.govfrontiersin.org

Sustainable and Green Chemistry Approaches in Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of steryl esters to create more sustainable and environmentally friendly processes. csic.esijnc.ir Enzymatic catalysis is a cornerstone of this approach, offering mild reaction conditions and high selectivity, which reduces the formation of by-products. mdpi.commdpi.com

A key trend is the move towards solvent-free reaction systems. acs.orgmdpi.com Using fatty acids as both a substrate and a solvent eliminates the need for potentially hazardous organic solvents, simplifying product purification and reducing waste. mdpi.com Another green approach is the use of renewable feedstocks. ijnc.ir For example, stanol esters have been synthesized using fatty acid methyl esters derived from cooking oil wastes. csic.es

Advanced Analytical Methodologies for Ergosteryl Palmitate Research

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and measurement of ergosteryl palmitate from intricate biological samples. frontiersin.org High-resolution techniques are particularly vital for separating it from other structurally similar lipids, ensuring accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like sterol esters after appropriate derivatization. nih.govacademicjournals.org For this compound analysis, a derivatization step, often methylation or silylation, is typically required to increase its volatility. academicjournals.orgunipi.it The sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. mdpi.com

The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. mdpi.com GC-MS offers high sensitivity and resolution, allowing for the quantification of this compound even at low concentrations. researchgate.net For instance, a study on fatty acid ethyl esters demonstrated a calibration curve for ethyl palmitate with a high correlation coefficient (R² = 0.9886), showcasing the quantitative power of GC-MS. researchgate.net The specific fragmentation patterns obtained in the mass spectrum, such as a characteristic ion at m/z 88 for ethyl palmitate, aid in its specific identification. researchgate.net

Table 1: GC-MS Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | mdpi.com |

| Injector Temperature | 280 °C | mdpi.com |

| Carrier Gas | Helium at 1.0 mL/min | mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |

| Mass Scan Range | 35–480 amu | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for analyzing non-volatile and thermally labile compounds like this compound directly in their native form. wikipedia.org This technique combines the potent separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. wikipedia.orgresearchgate.net Reversed-phase LC is commonly employed, where this compound is separated based on its hydrophobicity. researchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for sterols, often detecting the [M+H-H₂O]⁺ ion species. researchgate.net In tandem MS (MS/MS), a specific parent ion of this compound is selected and fragmented to produce characteristic daughter ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, enabling unambiguous identification and quantification, even in complex matrices. researchgate.netmdpi.com For example, a common fragment ion at m/z 69 is observed for several sterols upon fragmentation, which can be used for quantification in MRM mode. researchgate.net The development of LC-MS/MS methods has been crucial for the quantitative profiling of various lipids, including sterol esters, in diverse biological samples. unitn.itresearchgate.net

Table 2: LC-MS/MS Method Parameters for Lipid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Positive-ion atmospheric chemical ionization (APCI) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netmdpi.com |

| Parent Ion (for sterols) | [M+H-H₂O]⁺ | researchgate.net |

| Fragment Ion (for quantification) | m/z 69 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and non-destructive technique for the definitive structural elucidation of organic molecules, including this compound. core.ac.ukmdpi.com It provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental. researchgate.netnih.gov The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. mdpi.com

For complex molecules like this compound, two-dimensional (2D) NMR experiments are essential to assemble the complete structure. mdpi.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule, such as the ergosterol (B1671047) and palmitate moieties. core.ac.ukresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. mdpi.com

Through the combined interpretation of these NMR spectra, the precise connectivity and stereochemistry of this compound can be unequivocally determined. core.ac.uknih.gov

Advanced Spectroscopic Characterization (IR, UV, CD Spectroscopy)

In addition to NMR, other spectroscopic techniques provide valuable information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found around 1735 cm⁻¹. Other bands corresponding to C-H and C-O stretches would also be present.

Ultraviolet (UV) Spectroscopy: The ergosterol moiety of this compound contains a conjugated diene system in its B ring, which gives rise to characteristic UV absorption. This property can be used for detection and quantification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com Since the ergosterol portion of this compound contains multiple chiral centers, it is optically active. The CD spectrum provides information about the molecule's three-dimensional structure. jascoinc.com Specifically, near-UV CD (250-320 nm) can probe the environment of aromatic amino acids if the sterol is interacting with proteins, while far-UV CD (180-250 nm) can provide information on the secondary structure of interacting proteins. creative-proteomics.com The exciton (B1674681) chirality method in CD spectroscopy can be used to determine the absolute configuration of stereogenic centers. researchgate.net

Integrated Multi-Platform Metabolomics for Comprehensive Analysis

A single analytical platform is often insufficient to capture the full complexity of the metabolome. researchgate.net Therefore, an integrated multi-platform metabolomics approach is increasingly being adopted for a comprehensive analysis of compounds like this compound within a biological context. researchgate.netnih.gov This strategy combines the strengths of different analytical techniques, such as GC-MS and LC-MS, to broaden the coverage of detected metabolites. researchgate.net

GC-MS is excellent for analyzing volatile and semi-volatile compounds, while LC-MS is better suited for non-volatile and thermally labile molecules. researchgate.net By using both platforms, a more complete picture of the metabolic profile can be obtained. mdpi.com For instance, a study on the effect of ergosterol on tobacco cells utilized a multi-platform approach including GC-MS, LC-MS, and NMR to analyze the resulting metabolic changes. nih.gov This allows researchers to not only quantify this compound but also to understand its relationship with other metabolites and metabolic pathways. kitware.commetwarebio.com

Quantitative Method Development and Validation for this compound Profiling

The development and validation of robust quantitative methods are critical for accurate and reliable profiling of this compound in various matrices. researchgate.net This process involves several key steps to ensure the method is fit for its intended purpose.

Method validation typically includes the assessment of the following parameters:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. A high coefficient of determination (r²) is desired, often greater than 0.99. mdpi.comunitn.it

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD). mdpi.com

Accuracy: The closeness of the mean of a set of results to the true value. It is often assessed through recovery studies. mdpi.com

Recovery: The efficiency of the extraction procedure, determined by comparing the amount of analyte measured in a spiked sample to the amount added. mdpi.com

Sensitivity: This is defined by the Limit of Detection (LOD), the lowest concentration of analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. unitn.itresearchgate.net

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

For example, a study on the analysis of ethyl palmitate and ethyl glucuronide in hair samples reported thorough validation of their respective GC-MS/MS and LC-MS/MS methods, demonstrating excellent linearity (r² > 0.999), recovery close to 100%, and proven sensitivity and selectivity. mdpi.com Similarly, the development of an HPLC-MS/MS method for steroid analysis in oilseeds involved validating the method for precision and accuracy using recovery trials and statistical tests. nih.gov

Theoretical Frameworks and Computational Modeling in Ergosteryl Palmitate Studies

Mathematical Modeling of Ergosterol (B1671047) and Connected Lipid Pathways

Mathematical modeling has become an indispensable tool for understanding the complex, interconnected nature of fungal lipid metabolism, including the ergosterol biosynthesis pathway. The ergosterol pathway is intrinsically linked with other major lipid pathways, such as sphingolipid and glycerolipid metabolism, sharing precursors like acetyl-CoA. nih.govplos.org To unravel these connections, researchers develop dynamic models that can simulate and predict metabolic behavior under various conditions.

One prominent approach involves constructing models based on established biochemical pathways and validating them against experimental data. For instance, a model of the ergosterol pathway in Saccharomyces cerevisiae was developed and integrated with an existing model of sphingolipid metabolism. nih.gov This combined "sphingolipid-ergosterol (SL-E)" model was used to simulate the dynamics of sterol and sterol ester levels, providing predictions that could be compared with published experimental results. nih.govplos.org Such models often divide the pathway into functional sections, such as the heme-dependent and heme-independent routes, to manage complexity. nih.gov The heme-dependent section, which converts lanosterol (B1674476) to ergosterol, is particularly crucial as it is the target of many antifungal drugs. nih.govmdpi.com

Kinetic modeling is another powerful technique applied to fungal lipid metabolism. nih.govnih.gov These models use ordinary differential equations to describe the rate of change of metabolite concentrations over time. asm.orgfrontiersin.org By fitting the model to experimental data, such as lipidomic profiles from different fungal strains or under different growth conditions, researchers can estimate key kinetic parameters. nih.govnih.gov This approach has been used to study lipid production in fungi like Aspergillus oryzae, distinguishing different phases of lipid metabolism such as accumulation and turnover. nih.govresearchgate.net In the context of antifungal resistance, mathematical models of the ergosterol pathway in Candida albicans have been used to investigate the effects of inhibiting specific enzymes, like C14α-demethylase, and to identify potential new drug targets. asm.orgbiorxiv.org

These modeling efforts provide a quantitative framework to understand the regulation of ergosterol levels and, by extension, the formation of its esters like ergosteryl palmitate. They form a theoretical basis for developing strategies to manipulate fungal lipid metabolism for industrial or therapeutic purposes. mdpi.comnih.gov

Application of Biochemical Systems Theory in Metabolic Analysis

Biochemical Systems Theory (BST) is a specific and powerful theoretical framework used to model and analyze complex biochemical pathways. researchgate.netumich.edu It provides a canonical formalism, meaning that the construction and analysis of models follow a set of stringent rules. researchgate.net The core of BST is the representation of all metabolic processes, including enzyme kinetics and transport, using power-law functions. nih.govresearchgate.net This approach offers significant flexibility while requiring minimal assumptions about the underlying molecular mechanisms. nih.govplos.org

A notable application of BST is the development of a dynamic model of the ergosterol pathway and its integration with sphingolipid metabolism in S. cerevisiae. nih.govplos.org In this work, the researchers utilized two distinct but related formats within BST:

S-system (Synergistic system): This format is particularly well-suited for steady-state analysis, allowing for the evaluation of model consistency, stability, and sensitivity. nih.gov

GMA (Generalized Mass Action): This format is used for dynamic simulations, enabling the prediction of how metabolite concentrations change over time in response to perturbations, such as the introduction of a drug. nih.gov

By using this dual approach, a comprehensive model of the sphingolipid-ergosterol (SL-E) pathway was constructed. nih.gov This model was not only able to simulate the levels of different ergosterol sub-populations but was also validated by comparing its predictions with experimental data from yeast mutants. plos.org The validated model then served as a predictive tool to simulate the metabolic consequences of drug treatments that affect enzymes in the interconnected pathways. nih.govplos.org This application demonstrates the strength of BST in providing a structured and systematic method to dissect the functional integration of metabolic routes that are crucial for the synthesis of ergosterol and its derivatives. nih.gov

Structural Biology Insights into Sterol-Lipid Interactions and Membrane Organization

Computational methods, particularly molecular dynamics (MD) simulations, have provided profound insights into the structural and dynamic interactions between sterols like ergosterol and other lipids within a membrane environment. nih.govresearchgate.netnih.gov Although this compound itself is typically stored in lipid droplets, its precursor, ergosterol, is a critical component of the fungal plasma membrane, where its interactions define the membrane's physical properties. mdpi.comnih.gov

MD simulations allow researchers to model the behavior of individual molecules in a lipid bilayer at an atomistic level. researchgate.net Comparative studies between ergosterol (the primary fungal sterol) and cholesterol (the primary mammalian sterol) have revealed significant differences in their effects on membrane organization. nih.govnih.govbiorxiv.org

Key findings from these computational studies include:

Membrane Ordering and Condensing: Both ergosterol and cholesterol induce a liquid-ordered phase in phospholipid membranes, increasing the order of the lipid acyl chains and condensing the membrane (i.e., decreasing the area per lipid molecule). nih.govacs.org However, multiple simulation studies have shown that ergosterol has a higher ordering effect on phospholipid acyl chains compared to cholesterol. nih.govacs.org This is often attributed to differences in the chemical structure, particularly the planarity of the sterol ring system and the conformation of the side chain. nih.govbiorxiv.orgbiorxiv.org

Bilayer Thickness: The presence of ergosterol in a model membrane, such as one made of dimyristoylphosphatidylcholine (B1235183) (DMPC) or dipalmitoylphosphatidylcholine (DPPC), substantially increases the bilayer's thickness. nih.govacs.org This thickening effect is typically more pronounced with ergosterol than with cholesterol. For example, in one simulation, ergosterol increased the thickness of a DMPC bilayer from 3.31 nm to 4.15 nm, while cholesterol increased it to 3.93 nm. nih.gov

Intermolecular Interactions: Sterols integrate into the lipid bilayer with their hydroxyl group near the aqueous interface and their hydrophobic core interacting with the lipid tails. creative-proteomics.com MD simulations reveal the specific hydrophobic interactions between the sterol's rings and acyl chain and the surrounding phospholipid chains. pnas.org The structure of ergosterol, with its more rigid ring system and specific side-chain double bonds, leads to stronger interactions and a greater ordering effect compared to its precursor, lanosterol. acs.org

Lipid Rafts and Microdomains: The preferential interaction of sterols with certain lipids, like sphingolipids, is thought to drive the formation of specialized membrane microdomains, often called lipid rafts. creative-proteomics.comnih.gov These domains are enriched in specific lipids and proteins and function as platforms for cellular signaling. frontiersin.org Computational models help to understand the physical basis for this segregation, showing how the specific geometry and interactions of ergosterol can promote the formation of these ordered domains. researchgate.netnih.gov

Interactive Data Table: Comparison of Sterol Effects on Model Membrane Properties (from MD Simulations)

| Property | Pure DMPC Membrane | DMPC with ~25 mol% Cholesterol | DMPC with ~25 mol% Ergosterol | Source |

| Average Area per DMPC (nm²) | --- | 0.503 | 0.476 | nih.gov |

| Bilayer Thickness (nm) | 3.31 | 3.93 | 4.15 | nih.gov |

| Qualitative Ordering Effect | Liquid-disordered | Liquid-ordered | Higher liquid-ordered | nih.govacs.org |

Future Research Directions and Unexplored Areas in Ergosteryl Palmitate Research

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of ergosterol (B1671047) itself is a complex, multi-enzyme process that is highly conserved and regulated in fungi. nih.govnih.gov However, the specific enzymatic step that catalyzes the esterification of ergosterol with palmitate to form ergosteryl palmitate is not fully characterized. Future research must focus on identifying and characterizing the specific acyl-CoA:sterol acyltransferase(s) (ASATs) responsible for this reaction. While ASAT enzymes are known to be involved in sterol esterification, the substrate specificity for ergosterol and palmitoyl-CoA, and the factors governing their activity, are key unanswered questions.

Furthermore, the regulatory networks controlling the expression and activity of these putative enzymes are largely unknown. In fungi, the biosynthesis of ergosterol is tightly controlled by transcription factors like the Sterol Regulatory Element-Binding Protein (SREBP) and Upc2, which respond to cellular sterol levels and environmental stressors. nih.govresearchgate.netnih.gov A critical research direction is to investigate how these, or other novel regulatory factors, specifically modulate the production of this compound. Understanding this regulation is essential, as the balance between free ergosterol and its esterified form is crucial for membrane function and cellular homeostasis. nih.gov

Table 1: Key Proteins and Regulators in Ergosterol Metabolism Warranting Further Investigation for this compound Biosynthesis

| Protein/Regulator | Known/Hypothesized Function in Sterol Metabolism | Potential Role in this compound Synthesis |

| Acyl-CoA:sterol acyltransferases (ASATs) | Catalyze the esterification of sterols with fatty acids. | The primary candidate enzyme for synthesizing this compound; specific isoforms need identification. |

| SREBP (Sterol Regulatory Element-Binding Protein) | Master transcriptional regulator of lipid and sterol biosynthesis in response to sterol levels. nih.govresearchgate.net | May regulate the expression of the specific ASAT responsible for this compound formation. |

| Upc2 | A transcriptional activator that responds to low ergosterol levels, upregulating ergosterol biosynthesis genes. nih.gov | Could potentially influence the substrate (ergosterol) availability for esterification. |

| Yet3/BAP31 homolog | A membrane protein that organizes ergosterol biosynthesis enzymes at ER contact sites. nih.gov | May play a role in channeling newly synthesized ergosterol towards esterification. |

Exploration of Unconventional Microbial Producers and Their Ecological Niche

This compound has been identified in a range of fungi, including species of Chaetomium, Aspergillus, and Staphylotrichum. nih.gov However, the full diversity of microorganisms capable of producing this compound is likely much broader. A promising research avenue is the exploration of unconventional microbial sources, such as oleaginous (oil-producing) yeasts, fungi, and microalgae, for their ability to synthesize this compound. nih.govmdpi.com Organisms from extreme environments, such as cold-loving non-Saccharomyces yeasts, may also possess unique lipid metabolic pathways that favor the production of specific steryl esters. researchgate.net

Screening these unconventional microbes could lead to the discovery of novel, high-yield producers. Understanding the ecological niche of these organisms is equally important. For example, investigating the environmental conditions (e.g., nutrient availability, temperature, oxidative stress) that trigger the accumulation of this compound can provide insights into its physiological function in nature and inform strategies for optimizing its production in a biotechnological context. researchgate.net

Table 2: Potential Unconventional Microbial Sources for this compound

| Microbial Group | Example Genera | Rationale for Exploration |

| Oleaginous Yeasts | Rhodotorula, Yarrowia | Known for high lipid accumulation; some species produce significant amounts of ergosterol. frontiersin.org |

| Oleaginous Fungi | Mucor, Mortierella | Can be cultivated on diverse substrates and are known producers of various lipids and sterols. mdpi.com |

| Microalgae | Chlorella, Scenedesmus | Some species produce ergosterol and can be induced to enhance lipid production under stress. researchgate.net |

| Extremophilic Fungi | Phaffia, Saccharomyces eubayanus | Adapted to unique environments, potentially possessing novel metabolic pathways for lipid synthesis. researchgate.net |

Advancements in Biotechnological Production and Derivatization Strategies

The biotechnological production of ergosterol has been achieved using metabolically engineered microorganisms like Saccharomyces cerevisiae. google.com A logical next step is to engineer these platforms for the specific overproduction of this compound. This could be achieved by overexpressing the newly identified specific ASAT enzyme (from section 8.1) and potentially downregulating pathways that compete for the ergosterol or palmitate precursors. Applying external stressors or optimizing fermentation conditions, which are known to increase ergosterol and lipid content, could further enhance yields. researchgate.net

Beyond production, future research should explore novel derivatization strategies. Chemical derivatization is a powerful tool used to enhance the analytical detection of molecules like sterols via techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.com Future work could adapt these methods—for example, by creating trimethylsilyl (B98337) (TMS) ethers or other derivatives—to improve the quantification of this compound in complex biological samples. mdpi.com Furthermore, derivatization could be used to create novel this compound analogues with unique chemical properties for industrial or therapeutic applications, moving beyond its natural biological function.

Integration of Multi-Omics Data for Systems-Level Understanding